4-Tert-butylmorpholine hydrochloride
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Overview
Description
4-Tert-butylmorpholine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of morpholine, where the hydrogen atom at the 4-position is replaced by a tert-butyl group. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylmorpholine hydrochloride typically involves the reaction of morpholine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the tert-butyl group replaces the hydrogen atom at the 4-position of morpholine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent morpholine compound.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
4-Tert-butylmorpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of morpholine derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-tert-butylmorpholine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting their activity and function. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound without the tert-butyl group.
N-tert-butylmorpholine: A similar compound with the tert-butyl group attached to the nitrogen atom.
4-tertiarybutylmorpholine: Another derivative with a similar structure
Uniqueness
4-Tert-butylmorpholine hydrochloride is unique due to the presence of the tert-butyl group at the 4-position, which imparts distinct chemical and physical properties. This structural modification enhances its stability and reactivity compared to other morpholine derivatives .
Properties
IUPAC Name |
4-tert-butylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,3)9-4-6-10-7-5-9;/h4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWKKJMQNREZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCOCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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